molecular formula C19H24ClN3O2 B1498614 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol

Cat. No.: B1498614
M. Wt: 361.9 g/mol
InChI Key: LVLMQLOSSFJLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenol group, a pyridazine ring, and a tetramethylpiperidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol

InChI

InChI=1S/C19H24ClN3O2/c1-18(2)10-13(11-19(3,4)23-18)25-17-8-7-15(21-22-17)14-6-5-12(20)9-16(14)24/h5-9,13,23-24H,10-11H2,1-4H3

InChI Key

LVLMQLOSSFJLDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol typically involves multiple steps, starting with the preparation of the tetramethylpiperidine derivative. One common method involves the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction . The resulting intermediate is then reacted with appropriate chlorinated phenol and pyridazine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyridazine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol stands out due to its unique combination of a phenol group, a pyridazine ring, and a tetramethylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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